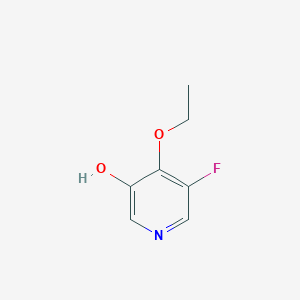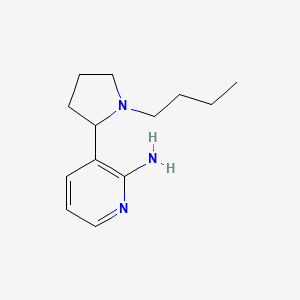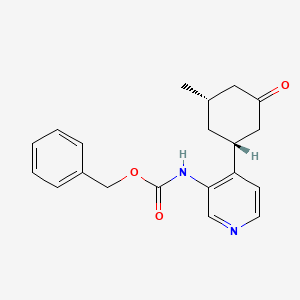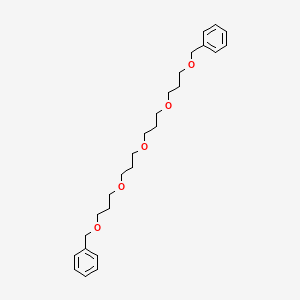
1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane is an organic compound with the molecular formula C26H38O5 It is characterized by its long chain structure with phenyl groups at both ends and multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane can be synthesized through a multi-step process involving the reaction of phenyl-substituted precursors with appropriate reagents to form the desired ether linkages. The synthesis typically involves:
Step 1: Preparation of intermediate compounds with phenyl groups.
Step 2: Formation of ether linkages through reactions such as Williamson ether synthesis.
Step 3: Purification and isolation of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process includes:
Bulk synthesis: Using large quantities of starting materials and reagents.
Continuous monitoring: Ensuring reaction conditions such as temperature, pressure, and pH are optimal.
Purification: Employing techniques like distillation, crystallization, or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can yield simpler ether compounds.
Substitution: Phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenolic derivatives with hydroxyl groups.
Reduction: Simpler ethers with fewer oxygen atoms.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane has several applications in scientific research:
Chemistry: Used as a model compound to study ether linkages and their reactivity.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways through binding to active sites or altering membrane permeability.
Comparaison Avec Des Composés Similaires
1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane: Unique due to its specific chain length and phenyl groups.
Other Polyether Compounds: Such as polyethylene glycol derivatives, which have different chain lengths and functional groups.
Uniqueness: this compound stands out due to its specific structure, which imparts unique chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C26H38O5 |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
3-[3-[3-(3-phenylmethoxypropoxy)propoxy]propoxy]propoxymethylbenzene |
InChI |
InChI=1S/C26H38O5/c1-3-11-25(12-4-1)23-30-21-9-19-28-17-7-15-27-16-8-18-29-20-10-22-31-24-26-13-5-2-6-14-26/h1-6,11-14H,7-10,15-24H2 |
Clé InChI |
QEQHQUQHMNMFHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCOCCCOCCCOCCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
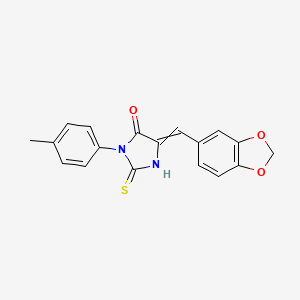
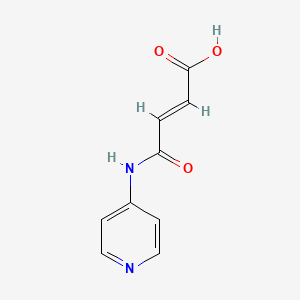
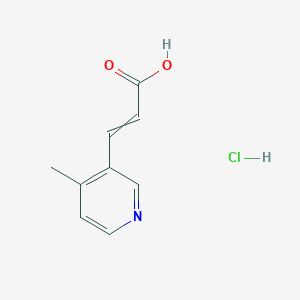
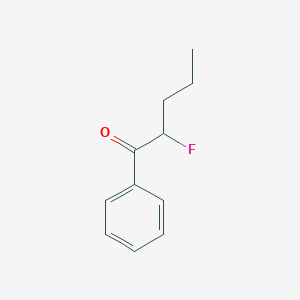

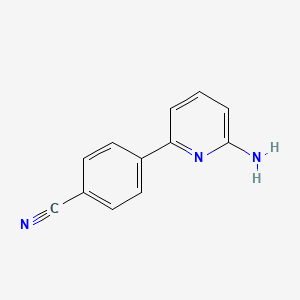
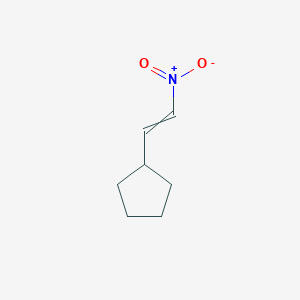
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
